molecular formula C13H19NO B13445011 3-(4-Methoxy-3-methylphenyl)piperidine

3-(4-Methoxy-3-methylphenyl)piperidine

Cat. No.: B13445011
M. Wt: 205.30 g/mol
InChI Key: SQSVGMGTIAOIPK-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylphenyl)piperidine is a chemical compound with the molecular formula C13H19NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)piperidine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of the aldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxy-3-methylphenyl)piperidine.

    Reduction: Formation of this compound secondary amine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxy-3-methylphenyl)piperidine
  • 3-(4-Hydroxy-3-methylphenyl)piperidine
  • 3-(4-Methoxyphenyl)piperidine

Uniqueness

3-(4-Methoxy-3-methylphenyl)piperidine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(4-methoxy-3-methylphenyl)piperidine

InChI

InChI=1S/C13H19NO/c1-10-8-11(5-6-13(10)15-2)12-4-3-7-14-9-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3

InChI Key

SQSVGMGTIAOIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCNC2)OC

Origin of Product

United States

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